

Head-to-head comparison of PF-04217903 and PF-02341066 (crizotinib)

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Compound of Interest				
Compound Name:	PF-04217903			
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Head-to-Head Comparison: PF-04217903 vs. Crizotinib (PF-02341066)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two notable tyrosine kinase inhibitors: **PF-04217903**, a highly selective c-Met inhibitor, and Crizotinib (PF-02341066), a multi-targeted inhibitor of ALK, ROS1, and c-Met. This document summarizes their biochemical and cellular activities, presents available quantitative data, and details relevant experimental protocols to support further research and development.

Executive Summary

PF-04217903 distinguishes itself as a highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] In contrast, Crizotinib is a multi-targeted kinase inhibitor, demonstrating potent activity against anaplastic lymphoma kinase (ALK), ROS1, and c-Met.[2] [3] The primary differentiator lies in their kinase selectivity profiles, with PF-04217903 exhibiting over 1,000-fold greater selectivity for c-Met compared to a broad panel of other kinases.[1] This high selectivity may offer advantages in targeted cancer therapy research where specific inhibition of the c-Met pathway is desired, potentially minimizing off-target effects. Crizotinib's broader activity profile has led to its established clinical use in cancers driven by ALK or ROS1 rearrangements, with its c-Met inhibition contributing to its therapeutic effect in MET-altered malignancies.[3][4][5]



Data Presentation

The following tables summarize the available quantitative data for **PF-04217903** and Crizotinib, focusing on their inhibitory activity against c-Met. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical and Cellular Inhibitory Activity Against c-Met

Compound	Assay Type	Target	Cell Line	IC50 / Ki	Reference
PF-04217903	Cellular Assay	c-Met	A549	4.8 nM (IC50)	[2][6]
Crizotinib (PF- 02341066)	Cell-based Assay	c-Met	-	11 nM (IC50)	[2]

Table 2: Kinase Selectivity Profile

Compound	Primary Target(s)	Selectivity Profile	Reference
PF-04217903	c-Met	>1,000-fold selectivity for c-Met over a panel of >150 kinases.	[1]
Crizotinib (PF-02341066)	ALK, ROS1, c-Met	Multi-targeted inhibitor.	[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of the techniques used to characterize the activity of kinase inhibitors like **PF-04217903** and Crizotinib.

In Vitro Kinase Inhibition Assay (General Protocol)



This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

- Recombinant human c-Met kinase
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Test compounds (PF-04217903 or Crizotinib) dissolved in DMSO
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
- · Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
- Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular c-Met Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of the c-Met receptor within a cellular context.



Materials:

- Cancer cell line with c-Met expression (e.g., A549, GTL-16)
- Cell culture medium and supplements
- Hepatocyte Growth Factor (HGF)
- Test compounds (PF-04217903 or Crizotinib)
- Lysis buffer
- Antibodies for Western blotting or ELISA (anti-phospho-c-Met, anti-total-c-Met)

Procedure:

- Seed the cells in 96-well plates and allow them to adhere overnight.
- Starve the cells in a serum-free medium for a few hours.
- Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
- Stimulate the cells with HGF to induce c-Met phosphorylation.
- Lyse the cells and collect the protein lysates.
- Quantify the levels of phosphorylated c-Met and total c-Met using Western blotting or a sandwich ELISA.
- Determine the IC50 value for the inhibition of c-Met phosphorylation.[7]

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

Materials:

Cancer cell line



- Cell culture medium and supplements
- Test compounds (PF-04217903 or Crizotinib)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

- Seed the cells in a 96-well plate at a low density.
- Treat the cells with a range of concentrations of the test compounds.
- Incubate the cells for a period of 48-72 hours.
- Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line for implantation
- Test compounds (**PF-04217903** or Crizotinib) formulated for oral or parenteral administration
- Vehicle control

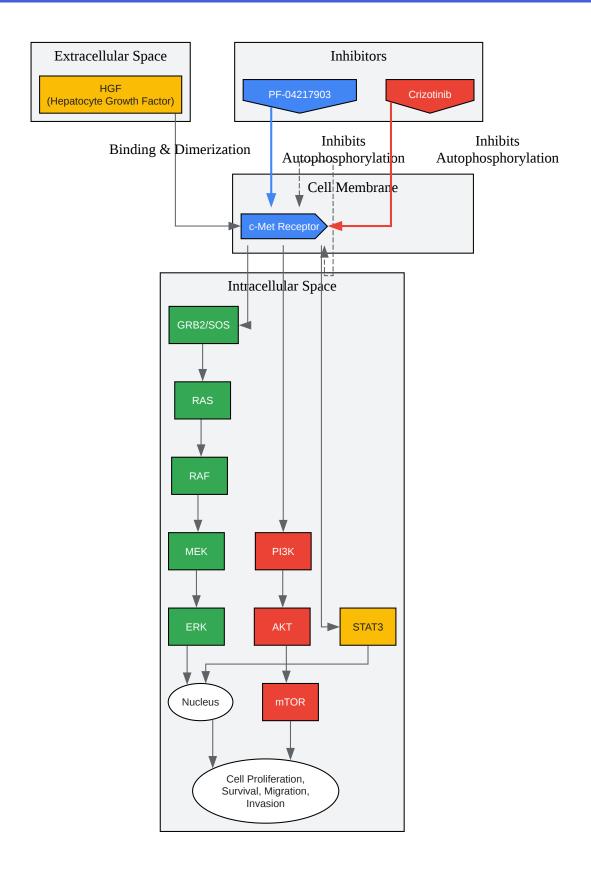


Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into treatment and control groups.
- Administer the test compound or vehicle to the mice according to a predetermined schedule and dose.
- · Measure the tumor volume and body weight of the mice regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Evaluate the antitumor efficacy based on tumor growth inhibition.[1]

Mandatory Visualizations Signaling Pathway Diagram



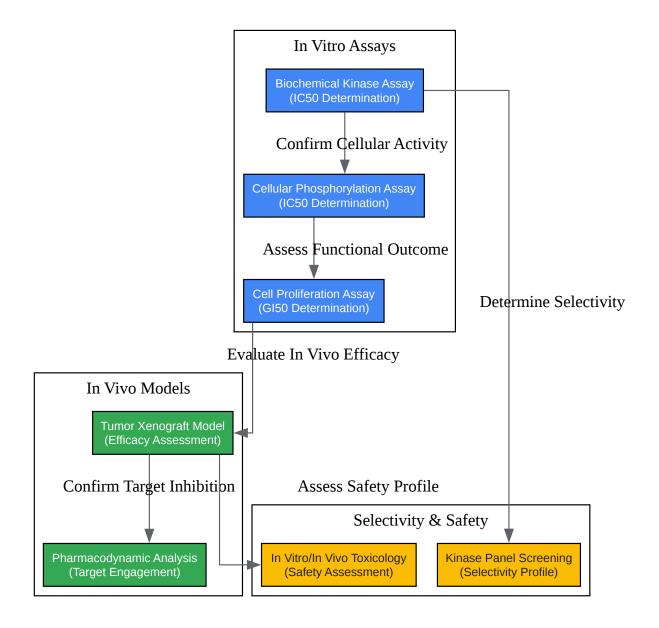


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Caption: The c-Met signaling pathway and points of inhibition.



Experimental Workflow Diagram



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Caption: A typical workflow for preclinical kinase inhibitor evaluation.



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